Product packaging for Neurosporaxanthin(Cat. No.:CAS No. 2468-88-4)

Neurosporaxanthin

Cat. No.: B1200220
CAS No.: 2468-88-4
M. Wt: 498.7 g/mol
InChI Key: UGJYMKZYSUMAKJ-ZGMBEONKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neurosporaxanthin (CAS 2468-88-4) is a carboxylic apocarotenoid of significant scientific interest, naturally synthesized by various ascomycete fungi, including Neurospora crassa and Fusarium fujikuroi . Its unique chemical structure, characterized by a shorter carbon chain (C35) terminated by a carboxylic acid group and an unsubstituted β-ionone ring, confers greater polarity compared to many other carotenoids and suggests potential for high bioavailability . Research applications for this compound are rapidly expanding. It has demonstrated potent antioxidant properties in vitro, with extracts rich in this carotenoid exhibiting superior capacity to quench singlet oxygen (as measured by Singlet Oxygen Absorption Capacity - SOAC assays) and to scavenge various free radicals in both aqueous solutions and liposome models . Furthermore, recent preclinical studies have established that this compound possesses significant provitamin A activity . It is a confirmed substrate for both carotenoid-cleaving enzymes, BCO1 and BCO2, and can be cleaved to generate vitamin A in vivo . Investigations in mice models have revealed that its unique structure contributes to greater bioavailability than β-carotene and β-cryptoxanthin, as evidenced by higher plasma and hepatic accumulation and decreased fecal elimination . These properties make this compound a promising candidate for research into dietary supplements, natural food colorants, and novel strategies for addressing vitamin A deficiency. Our this compound is sourced from controlled microbial fermentation and is provided to the research community as a high-purity compound. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H46O2 B1200220 Neurosporaxanthin CAS No. 2468-88-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2468-88-4

Molecular Formula

C35H46O2

Molecular Weight

498.7 g/mol

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19-pentamethyl-21-(2,6,6-trimethylcyclohexen-1-yl)henicosa-2,4,6,8,10,12,14,16,18,20-decaenoic acid

InChI

InChI=1S/C35H46O2/c1-27(17-11-19-29(3)21-13-22-32(6)34(36)37)15-9-10-16-28(2)18-12-20-30(4)24-25-33-31(5)23-14-26-35(33,7)8/h9-13,15-22,24-25H,14,23,26H2,1-8H3,(H,36,37)/b10-9+,17-11+,18-12+,21-13+,25-24+,27-15+,28-16+,29-19+,30-20+,32-22+

InChI Key

UGJYMKZYSUMAKJ-ZGMBEONKSA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)O)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)O)/C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)O)C)C

Synonyms

neurosporaxanthin

Origin of Product

United States

Enzymology and Biosynthesis of Neurosporaxanthin

Initial Steps of Carotenogenesis Leading to Neurosporaxanthin Precursors

The initial stages of this compound biosynthesis are shared with the broader carotenoid pathway, involving the assembly of a C40 backbone.

The foundational step in carotenoid biosynthesis, including that of this compound, is the formation of geranylgeranyl pyrophosphate (GGPP). This C20 precursor is synthesized by the enzyme geranylgeranyl pyrophosphate synthase (GGPPS) through the sequential condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) units uni.luwikidata.org. GGPP serves as a crucial branch point metabolite, supplying substrates for various isoprenoids, including carotenoids, gibberellins, tocopherols, and chlorophylls (B1240455) uni.lunih.govwikipedia.org. In plants and some fungi, the head-to-head condensation of two GGPP molecules yields the first colorless carotenoid, phytoene (B131915) wikidata.org.

The first committed step in carotenoid biosynthesis is the condensation of two molecules of GGPP to produce 15-cis-phytoene, a colorless C40 precursor ncats.iowikipedia.orgctdbase.orglipidmaps.orgnih.gov. This reaction is catalyzed by phytoene synthase, an enzymatic activity often found within a bifunctional polypeptide such as CarRA in Fusarium fujikuroi or AL-2 in Neurospora crassa ncats.ioctdbase.org.

Following phytoene synthesis, a series of desaturation events introduces conjugated double bonds into the molecule, leading to colored carotenoids. In fungi, a single phytoene desaturase enzyme, often referred to as CarB, AL-1, or CrtI, carries out multiple desaturation steps and an isomerization ncats.ioctdbase.org. While many fungi produce lycopene (B16060) via four desaturations, the Neurospora crassa AL-1 enzyme is notable for inserting a fifth double bond at the C3-C4 position. This additional desaturation prevents cyclization at that end of the molecule, allowing only a single cyclization step to occur, which results in the formation of torulene (B1238558). In F. fujikuroi, the enzyme CarB is responsible for five desaturations leading to torulene ncats.ioctdbase.org.

Dedicated Biosynthetic Pathway of this compound

The conversion of torulene to this compound involves specific enzymatic reactions that distinguish this pathway from other carotenoid routes.

Torulene, a C40 monocyclic carotene, serves as the direct precursor for this compound wikipedia.org. Its conversion involves an oxidative cleavage reaction catalyzed by a carotenoid oxygenase. In Neurospora crassa, this enzyme is known as CAO-2, while its ortholog in Fusarium fujikuroi is named CarT. These enzymes perform an asymmetrical cleavage of torulene, specifically at its acyclic end, resulting in the removal of a C5 segment. This reaction yields the C35 apocarotenoid, β-apo-4'-carotenal ncats.iowikipedia.orgctdbase.org. The specificity of CAO-2 is high, as demonstrated by its inability to cleave the torulene precursor γ-carotene, indicating a requirement for five desaturations in the substrate molecule.

The final step in this compound biosynthesis involves the oxidation of the aldehyde group of β-apo-4'-carotenal to a carboxylic acid. This reaction is mediated by an aldehyde dehydrogenase. In Neurospora crassa, the enzyme responsible is YLO-1, and in Fusarium fujikuroi, it is CarD ncats.iowikipedia.orgctdbase.org. This terminal oxidation step converts β-apo-4'-carotenal into this compound, which is chemically identified as β-apo-4'-carotenoic acid.

Characterization of Key Biosynthetic Enzymes

Detailed research has characterized the key enzymes involved in this compound biosynthesis, elucidating their roles and regulatory aspects.

Key Enzymes in this compound Biosynthesis

Enzyme Name (Gene) Organism(s) Function Key Characteristics/Findings
Phytoene Synthase (CarRA, AL-2) F. fujikuroi, N. crassa Condensation of two GGPP molecules to 15-cis-phytoene; often bifunctional with lycopene cyclase activity ncats.ioctdbase.org. In N. crassa, AL-2 encodes a 603-residue polypeptide homologous to prokaryotic and eukaryotic phytoene synthases. Its mRNA levels are significantly increased over 30-fold upon photoinduction.
Phytoene Desaturase (CarB, AL-1, CrtI) F. fujikuroi, N. crassa Introduces multiple double bonds and an isomerization into phytoene, leading to torulene ncats.ioctdbase.org. In N. crassa, AL-1 inserts a fifth double bond, which prevents cyclization of that end of the molecule, allowing only a single cyclization to torulene. CarB in F. fujikuroi performs five desaturations ncats.ioctdbase.org.
Carotenoid Oxygenase (CAO-2, CarT) N. crassa, F. fujikuroi Asymmetrical cleavage of torulene (C40) to β-apo-4'-carotenal (C35). CAO-2 in N. crassa and CarT in F. fujikuroi have been confirmed through mutant analysis and in vitro assays. CAO-2 specifically cleaves torulene but not γ-carotene. Their transcript levels are induced by light. CarT shows a preference for acyclic or monocyclic carotenes.

Phytoene Synthases and Carotene Cyclases (e.g., Al-2, CarRA)

The initial committed step in carotenoid biosynthesis is the condensation of two molecules of geranylgeranyl pyrophosphate (GGPP) to form phytoene. mdpi.compnas.orgnih.gov This reaction is catalyzed by phytoene synthase. In many fungi, including Neurospora crassa and Mucor circinelloides, this enzyme activity is part of a bifunctional protein that also possesses lycopene cyclase activity. mdpi.comnih.govplos.orguniprot.orgresearchgate.net

Al-2 (from Neurospora crassa) : The al-2 gene in N. crassa encodes a bifunctional enzyme with both phytoene synthase and lycopene cyclase activities. mdpi.comnih.govuniprot.org As a phytoene synthase, AL-2 catalyzes the formation of phytoene from GGPP. nih.govuniprot.orguniprot.org Its lycopene cyclase activity is responsible for converting 3,4-didehydrolycopene into torulene, and also lycopene into beta-carotene (B85742) via gamma-carotene. uniprot.orguniprot.org The cyclase domain preferentially performs single cyclizations, leading to monocyclic carotenoids. uniprot.org

CarRA (from Mucor circinelloides and Phycomyces blakesleeanus) : Similar to AL-2, the carRA gene (also known as carRP in M. circinelloides) encodes a bifunctional protein with phytoene synthase and lycopene cyclase activities. mdpi.complos.orgresearchgate.netnih.gov This enzyme catalyzes the condensation of GGPP into phytoene and the cyclization of lycopene to beta-carotene. plos.orgresearchgate.netnih.gov Functional analysis has demonstrated that the CarRA protein contains both activities, and its expression can complement mutations in M. circinelloides affecting phytoene synthase and/or lycopene cyclase activities. plos.orgnih.gov

Phytoene Dehydrogenases (e.g., Al-1, CarB)

Following phytoene synthesis, a series of desaturation steps introduce double bonds into the molecule, leading to colored carotenoids. This process is carried out by phytoene dehydrogenases. mdpi.compnas.org

Al-1 (from Neurospora crassa) : The al-1 gene in N. crassa encodes phytoene dehydrogenase. mdpi.comuniprot.orgnih.gov AL-1 is a five-step desaturase that converts phytoene into 3,4-didehydrolycopene. uniprot.orgnih.govcapes.gov.br This occurs through sequential introduction of double bonds, with intermediates including phytofluene, zeta-carotene, neurosporene (B1235373), and lycopene. uniprot.orgnih.gov Unlike some bacterial counterparts, AL-1 utilizes NAD as a cofactor. nih.govcapes.gov.br

CarB (from Mucor circinelloides and Phycomyces blakesleeanus) : In Mucor circinelloides and Phycomyces blakesleeanus, the carB gene encodes the phytoene dehydrogenase. mdpi.compnas.orgasm.orgmdpi.com CarB is responsible for the five desaturation steps in the this compound biosynthetic pathway in these fungi, producing lycopene as an intermediate. mdpi.comnih.gov The carB gene is often closely linked to carRA and their expression can be coordinately regulated. pnas.orgresearchgate.net

Carotenoid Oxygenases Involved in Apocarotenoid Formation (e.g., Cao-2, CarT)

Apocarotenoids are formed by the oxidative cleavage of carotenoids. In the this compound pathway, this cleavage step is crucial for reducing the C40 carotenoid backbone to a C35 apocarotenoid. ebi.ac.ukresearchgate.netnih.gov

Cao-2 (from Neurospora crassa) : The cao-2 gene in N. crassa encodes a carotenoid oxygenase (also known as a carotenoid cleavage dioxygenase, CCD). ebi.ac.ukresearchgate.netnih.govasm.org CAO-2 is responsible for cleaving the C40 carotene torulene, a key precursor in the this compound pathway. ebi.ac.uknih.govnih.gov This cleavage results in the production of the C35 aldehyde, β-apo-4'-carotenal. ebi.ac.ukresearchgate.netasm.org The activity of CAO-2 is essential for this compound production, and its targeted mutation leads to torulene accumulation. nih.gov

CarT (from Fusarium fujikuroi) : CarT is the ortholog of CAO-2 in Fusarium fujikuroi. researchgate.netnih.govasm.org It functions similarly to CAO-2, catalyzing the oxidative cleavage of torulene to yield β-apo-4'-carotenal. nih.govresearchgate.net Biochemical studies have confirmed that purified CarT efficiently cleaves torulene in vitro. nih.gov

Aldehyde Dehydrogenases Catalyzing Carboxyl Group Formation (e.g., Ylo-1, CarD)

The final step in this compound biosynthesis involves the oxidation of an aldehyde group to a carboxyl group, converting the apocarotenal (B190595) into the final carboxylic acid. ebi.ac.ukresearchgate.netunirioja.es

Ylo-1 (from Neurospora crassa) : The ylo-1 gene in N. crassa encodes an aldehyde dehydrogenase. ebi.ac.ukresearchgate.netunirioja.esfgsc.net YLO-1 catalyzes the oxidation of the terminal aldehyde group of β-apo-4'-carotenal into a carboxyl group, thereby forming this compound (β-apo-4'-carotenoic acid). ebi.ac.ukunirioja.esfgsc.net This enzyme can also act on other aldehyde carotenoids, including acyclic ones like apo-4'-lycopenal, indicating that the cyclic end of the molecule is not crucial for substrate recognition. unirioja.esfgsc.net The ylo-1 gene is responsible for the yellow phenotype in N. crassa mutants that accumulate carotenoid intermediates instead of the orange this compound. ebi.ac.ukfgsc.netnih.gov

CarD (from Fusarium fujikuroi) : CarD is the orthologous aldehyde dehydrogenase in Fusarium fujikuroi that performs the final step in this compound biosynthesis. ebi.ac.ukresearchgate.netasm.org It mediates the conversion of β-apo-4'-carotenal into this compound by oxidizing the aldehyde to a carboxyl group. ebi.ac.ukasm.org

Identification and Analysis of Biosynthetic Intermediates

The elucidation of the this compound biosynthetic pathway has relied heavily on the identification and analysis of various carotenoid and apocarotenoid intermediates. These intermediates accumulate in specific mutants or under particular conditions, providing insights into the sequential enzymatic reactions.

The pathway begins with geranylgeranyl pyrophosphate (GGPP), which is condensed to form phytoene . mdpi.compnas.orgnih.gov Phytoene is a colorless C40 carotenoid. wikipedia.org Subsequent desaturation steps by phytoene dehydrogenases (e.g., Al-1, CarB) lead to the formation of more desaturated intermediates. These include phytofluene , zeta-carotene , neurosporene , and lycopene . uniprot.orgnih.gov

In Neurospora crassa, the phytoene desaturase AL-1 introduces up to five double bonds, generating 3,4-didehydrolycopene as a major product. uniprot.orgnih.gov The bifunctional enzyme AL-2 then cyclizes 3,4-didehydrolycopene to torulene . uniprot.orguniprot.orgwikipedia.org Torulene is a reddish C40 carotene, characterized by a beta-ionone (B89335) ring at one end and an acyclic, highly desaturated chain at the other. scispace.comnih.gov

The oxidative cleavage of torulene by carotenoid oxygenases (e.g., CAO-2, CarT) yields β-apo-4'-carotenal , a C35 apocarotenoid aldehyde. ebi.ac.ukresearchgate.netnih.govasm.org This is a crucial step that shortens the carotenoid backbone. ebi.ac.ukresearchgate.net

Finally, the aldehyde dehydrogenase (e.g., YLO-1, CarD) oxidizes β-apo-4'-carotenal to This compound , the C35 carboxylic acid end-product. ebi.ac.ukunirioja.esfgsc.net Analysis of ylo-1 mutants in N. crassa has revealed the accumulation of β-apo-4'-carotenal, and its corresponding alcohol (β-apo-4'-carotenol), and even esterified forms, confirming the role of YLO-1 in this final oxidative step. ebi.ac.ukunirioja.esfgsc.netnih.gov Furthermore, novel apocarotenoids such as apo-4'-lycopenal, apo-4'-lycopenol, and apo-4'-lycopenoic acid have been identified in ylo-1 and al-2 cyclase-defective mutants, providing further evidence for the pathway's intermediates and the enzymes' specificities. unirioja.es

The sequential nature of these reactions and the accumulation of specific intermediates in enzyme-deficient mutants have been instrumental in mapping the this compound biosynthetic pathway.

Table 1: Key Enzymes and Their Roles in this compound Biosynthesis

Enzyme/GeneOrganismFunctionSubstrate(s)Product(s)
Al-2Neurospora crassaPhytoene Synthase & Lycopene CyclaseGeranylgeranyl pyrophosphate (GGPP), 3,4-didehydrolycopene, LycopenePhytoene, Torulene, Beta-carotene, Gamma-carotene
CarRAMucor circinelloides, Phycomyces blakesleeanusPhytoene Synthase & Lycopene CyclaseGeranylgeranyl pyrophosphate (GGPP), LycopenePhytoene, Beta-carotene
Al-1Neurospora crassaPhytoene DehydrogenasePhytoene, Phytofluene, Zeta-carotene, Neurosporene, Lycopene3,4-didehydrolycopene, Lycopene
CarBMucor circinelloides, Phycomyces blakesleeanusPhytoene DehydrogenasePhytoeneLycopene
Cao-2Neurospora crassaCarotenoid OxygenaseToruleneβ-apo-4'-carotenal
CarTFusarium fujikuroiCarotenoid OxygenaseToruleneβ-apo-4'-carotenal
Ylo-1Neurospora crassaAldehyde Dehydrogenaseβ-apo-4'-carotenal, Apo-4'-lycopenalThis compound, Apo-4'-lycopenoic acid
CarDFusarium fujikuroiAldehyde Dehydrogenaseβ-apo-4'-carotenalThis compound

Table 2: Key Biosynthetic Intermediates of this compound

Compound NamePubChem CID
This compound637039 nih.govmetabolomicsworkbench.orgnih.govmetabolomicsworkbench.orguni.lu
Phytoene5280784 cgiar.org
Phytofluene6857557 wikipedia.orglipidmaps.orgctdbase.org, 51351778 lipidmaps.orgnih.gov
Zeta-carotene5280788 cgiar.orgwikipedia.orguni.lu, 6440490 uni.lunih.gov
Neurosporene5280785 uni.lu
Lycopene448375 ncats.io
Torulene5281253 wikipedia.orgnih.govresearchgate.netrhea-db.org
β-apo-4'-carotenal5281230 researchgate.net
Apo-4'-lycopenal6436723 fishersci.com
Apo-4'-lycopenoic acid11956555

Molecular and Genetic Regulation of Neurosporaxanthin Production

Transcriptional Control Mechanisms

The expression of genes responsible for neurosporaxanthin synthesis is dynamically controlled by external cues, with light being the most significant stimulus. The fungus integrates signals from its environment to modulate the metabolic flux towards carotenoid production.

In fungi like Neurospora crassa, light, particularly in the blue spectrum, is a primary inducer of carotenogenesis. researchgate.net This process begins with the transcriptional activation of the structural genes of the pathway. researchgate.net The central player in this photoresponse is the White Collar Complex (WCC), a heterodimer composed of the proteins White Collar-1 (WC-1) and White Collar-2 (WC-2). pnas.orgwikipedia.org

WC-1 functions as a blue-light photoreceptor, containing a Light-Oxygen-Voltage (LOV) domain that binds a flavin adenine (B156593) dinucleotide (FAD) chromophore. wikipedia.org Upon absorbing blue light, a conformational change is induced in WC-1, activating the WCC. wikipedia.org The WCC then functions as a transcription factor, binding to the promoters of light-responsive genes, including the carotenoid biosynthetic genes al-1, al-2, and al-3, to initiate their transcription. nih.govresearchgate.netembopress.org This leads to the synthesis of the enzymes required for the carotenoid pathway and the subsequent accumulation of this compound. wikipedia.orgresearchgate.net

To prevent continuous activation and allow the system to reset and remain sensitive to subsequent light stimuli, a process of photoadaptation is necessary. This is mediated by the protein VIVID (VVD), another blue-light photoreceptor. pnas.org Light exposure induces the expression of the vvd gene. The resulting VVD protein accumulates and physically interacts with the WCC, repressing its transcriptional activity. pnas.org This negative feedback loop attenuates the light response, ensuring that the activation of carotenoid biosynthesis is transient. pnas.org Mutants lacking functional VVD exhibit persistent activation of carotenogenesis in constant light, leading to higher accumulation of carotenoids. pnas.org

The efficiency of this photoinduction is also temperature-dependent. Studies have shown that photoinduced carotenoid accumulation is more efficient at lower temperatures (e.g., 8°C) compared to standard growth temperatures (e.g., 30°C). researchgate.netnih.gov This is attributed to higher and more sustained levels of mRNA from the structural carotenoid genes at cooler temperatures. researchgate.netnih.gov

Table 1: Key Photoreceptors in this compound Regulation

Protein Organism (Primary Model) Function
White Collar Complex (WCC) Neurospora crassa Primary blue-light photoreceptor and transcriptional activator of carotenogenic genes. pnas.orgwikipedia.org

| VIVID (VVD) | Neurospora crassa | Blue-light photoreceptor that mediates photoadaptation by repressing WCC activity. pnas.org |

Beyond light, other environmental stressors significantly influence this compound production. Nitrogen starvation is a well-documented trigger for secondary metabolite synthesis in fungi, including carotenoids. mdpi.com In both Neurospora crassa and Fusarium fujikuroi, limiting nitrogen in the culture medium enhances the production of this compound. mdpi.comasm.orgresearchgate.net This response suggests a regulatory link between primary metabolism (nitrogen assimilation) and secondary metabolism, where the fungus shifts resources towards producing protective compounds like carotenoids when essential nutrients are scarce. asm.org

Oxidative stress also induces carotenoid synthesis. Reactive oxygen species (ROS), such as those generated by hydrogen peroxide (H₂O₂), can damage cellular components. Carotenoids, with their antioxidant properties, play a protective role against this damage. The synthesis of this compound is induced in the presence of H₂O₂ in fungi like F. aquaeductuum and N. crassa. mdpi.com Furthermore, mutants of N. crassa deficient in the superoxide (B77818) dismutase gene (sod-1), which are less able to neutralize superoxide radicals, accumulate more carotenoids upon illumination, highlighting the link between oxidative stress and carotenogenesis. mdpi.comnih.gov These stress responses are often mediated by complex signaling pathways that ultimately converge on the transcriptional regulation of the biosynthetic genes. frontiersin.org

Genetic Modulators and Regulatory Elements

Specific genes and epigenetic mechanisms act as master switches and fine-tuners of the this compound pathway, ensuring a coordinated and appropriate level of pigment production.

In several Fusarium species, which also produce this compound, the carS gene plays a critical role as a negative regulator of carotenogenesis. mdpi.comnih.gov The CarS protein belongs to the RING finger family of proteins, which are often involved in protein-protein interactions and protein degradation pathways. nih.gov Mutants with a non-functional carS gene (carS mutants) exhibit a distinct phenotype: they overproduce carotenoids and display a deep orange pigmentation, even when grown in the dark. mdpi.comnih.gov This indicates that the primary role of CarS is to repress the expression of the structural car genes. mdpi.com In wild-type cells, CarS keeps the pathway downregulated, and this repression is lifted under specific conditions like illumination. nih.govmdpi.com While CarS is a major regulator, carS mutants still show a response to light, suggesting that CarS is part of a more complex regulatory network that also involves photoreceptors like the WCC. mdpi.com

Epigenetic Regulation of Carotenoid Gene Clusters (e.g., Histone Modifications by KMT6)

Epigenetic modifications, which alter gene expression without changing the DNA sequence itself, are an important layer of regulation. nih.gov In fungi, secondary metabolite gene clusters are often located in regions of the chromosome that are subject to histone modifications, which can render them transcriptionally silent or active. nih.govnih.gov

One key mechanism is the methylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with gene silencing (facultative heterochromatin). nih.govnih.gov This modification is established by the histone methyltransferase KMT6 (a homolog of the Drosophila Enhancer of zeste E(z)). nih.govdokumen.pub In Fusarium graminearum, deletion or knock-down of the kmt6 gene leads to a loss of H3K27me3, which in turn results in the increased expression of otherwise silent secondary metabolite gene clusters, including the carotenoid cluster. nih.govnih.gov This is visibly demonstrated by the exceptionally orange pigmentation of kmt6 mutants. nih.gov These findings indicate that KMT6-mediated H3K27me3 is a crucial repressive mark that keeps the carotenoid pathway silent under non-inducing conditions. nih.gov

In Neurospora, light signaling is also directly linked to histone modifications. The activation of the light-inducible albino-3 (al-3) promoter by the WCC requires the transient acetylation of histone H3 at lysine 14 (H3K14ac), a mark associated with active transcription. molbiolcell.org This acetylation is dependent on a functional WCC and is carried out by the histone acetyltransferase NGF-1. molbiolcell.org This demonstrates that photoreceptors can directly recruit chromatin-modifying enzymes to activate gene expression.

Genomic Organization of this compound Biosynthetic Genes

In many fungi, genes for a specific metabolic pathway are physically grouped together in the genome, forming a biosynthetic gene cluster. This co-location facilitates their co-regulation.

In Neurospora crassa, the key genes for this compound biosynthesis are not all found in a single, tight cluster as seen for some other secondary metabolites. The core structural genes include:

al-3 : Encodes the geranylgeranyl pyrophosphate synthetase. nih.govresearchgate.net

al-2 : Encodes a bifunctional protein with both phytoene (B131915) synthase and lycopene (B16060) cyclase domains. researchgate.netplos.org

al-1 : Encodes the phytoene desaturase. plos.org

cao-2 : Encodes a carotenoid cleavage oxygenase that cleaves torulene (B1238558). asm.orgasm.org

ylo-1 : Encodes an aldehyde dehydrogenase that performs the final oxidation step to produce this compound. unirioja.esmdpi.com

While these genes are co-regulated by light, they are located on different chromosomes or at distant positions. embopress.orgoup.com For example, al-1 and al-2 are unlinked. In contrast, in some Fusarium species, several of the core carotenoid genes (carRA and carB) are clustered together with genes for retinal biosynthesis (carX and carO), demonstrating a different organizational strategy. researchgate.netnih.govscispace.com This dispersal of biosynthetic genes in Neurospora necessitates a global regulatory system, such as the WCC, that can coordinate the expression of unlinked genes to achieve a unified metabolic output.

Table 2: Compounds Mentioned in this Article

Compound Name
3,4-didehydrolycopene
apo-4′-lycopenal
β-apo-4′-carotenal
β-carotene
γ-carotene
Geranylgeranyl pyrophosphate
Hydrogen peroxide
Lycopene
Neurosporene (B1235373)
This compound
Phytoene
Retinal
Torulene
Trisporic acid

Analysis of Carotenoid Gene Clusters and Associated Loci

In fungi, it is common for genes involved in a specific metabolic pathway to be grouped into a gene cluster, allowing for coordinated regulation. In Fusarium fujikuroi, a well-studied model for this compound production, a core carotenoid gene cluster has been identified that contains genes essential for the initial steps of the pathway and for producing retinal, a related apocarotenoid. nih.govscispace.comasm.org This cluster includes the genes carRA, carB, carX, and carO. mdpi.com

The carRA gene is a key bifunctional gene that encodes a polypeptide with two distinct enzymatic activities: phytoene synthase and lycopene cyclase. mdpi.comasm.org The phytoene synthase domain catalyzes the condensation of two geranylgeranyl diphosphate (B83284) (GGPP) molecules to form phytoene, the first committed step in carotenoid biosynthesis. nih.gov The cyclase domain is responsible for the cyclization of one end of the carotenoid molecule to form a β-ionone ring. mdpi.com The carB gene, also located in the cluster, encodes the enzyme phytoene desaturase, which introduces a series of double bonds into the phytoene molecule to produce precursors like lycopene and torulene. mdpi.comuniprot.org

Initially, the gene carX, found divergently transcribed from carRA, was presumed to encode the oxygenase responsible for cleaving torulene to produce this compound. nih.govasm.org However, subsequent research and targeted deletion experiments revealed that carX is not required for this compound synthesis. asm.orgscienceopen.com Instead, the CarX enzyme was identified as a carotenoid-cleaving oxygenase that symmetrically cleaves β-carotene to produce two molecules of retinal, the chromophore used by opsin photoreceptors. nih.govasm.org Deletion of carX leads to a significant increase in total carotenoid accumulation, suggesting CarX and its product, retinal, are involved in a negative feedback regulation mechanism for the pathway. nih.govasm.org

The fourth gene in this cluster, carO, codes for an opsin-like protein. nih.govmdpi.com The clustering of carO with genes for retinal biosynthesis (carRA, carB, carX) suggests the formation of a self-sufficient system to produce a functional rhodopsin. nih.gov

Transcription of the genes within this cluster is strongly induced by light. caister.comnih.gov In Neurospora crassa, this light induction is mediated by the White Collar Complex (WCC), a photoreceptor and transcription factor complex formed by the proteins WC-1 and WC-2. caister.com In Fusarium, a key negative regulator is the protein CarS, encoded by the unlinked carS gene. CarS is a RING-finger protein that represses the transcription of the carotenoid gene cluster, and mutations in carS result in the significant overproduction of carotenoids regardless of illumination. nih.govmdpi.com

Table 1: Genes within the Primary Carotenoid Cluster

Gene Name (Fusarium) Ortholog (N. crassa) Encoded Enzyme/Protein Function in Pathway Citation(s)
carRA al-2 Phytoene synthase / Lycopene cyclase Bifunctional enzyme; synthesizes phytoene from GGPP and cyclizes the carotenoid backbone. nih.govmdpi.com
carB al-1 Phytoene desaturase Catalyzes multiple desaturation steps to convert phytoene into colored carotenoids like torulene. mdpi.comuniprot.org
carX cao-1 β-carotene cleavage oxygenase Cleaves β-carotene to produce retinal; involved in negative feedback regulation. nih.govasm.org

| carO | nop-1 | Opsin-like protein | A putative photoreceptor that uses retinal as a chromophore. | nih.govnih.govmdpi.com |

Investigation of Unlinked Biosynthetic Genes

While the core cluster contains genes for the synthesis of early carotenoid precursors and retinal, the genes encoding the final enzymatic steps for this compound production are located elsewhere in the genome and are not part of this cluster. mdpi.comscispace.comresearchgate.net This physical separation of genes within the same biosynthetic pathway is a notable feature of this compound regulation.

The conversion of the intermediate torulene into this compound requires two final enzymatic steps. The first is the oxidative cleavage of torulene, which is catalyzed by a specific carotenoid cleavage oxygenase. In Fusarium, this enzyme is encoded by the gene carT. scienceopen.com The identification of carT was achieved by searching the fungal genome for additional carotenoid oxygenase homologs and was confirmed through the analysis of mutants that accumulated torulene, which could be complemented with a functional carT allele. scienceopen.com The ortholog in N. crassa is known as cao-2. nih.govmdpi.com This enzyme cleaves torulene to produce the aldehyde intermediate, β-apo-4′-carotenal. asm.orgscienceopen.com

The final step in the pathway is the oxidation of this aldehyde to a carboxylic acid, yielding the final product, this compound. nih.gov This reaction is catalyzed by an aldehyde dehydrogenase. In Fusarium, this enzyme is encoded by the unlinked gene carD. nih.govscispace.com Its ortholog in N. crassa is ylo-1. nih.govmdpi.com

In addition to the unlinked structural genes carT and carD, other crucial genes for the pathway are also not part of the primary cluster. This includes ggs1, which encodes the enzyme geranylgeranyl pyrophosphate (GGPP) synthase responsible for producing the universal carotenoid precursor GGPP, and the key regulatory gene carS in Fusarium. mdpi.comscispace.com

Table 2: Key Unlinked Genes in this compound Biosynthesis

Gene Name (Fusarium) Ortholog (N. crassa) Encoded Enzyme/Protein Function in Pathway Citation(s)
carT cao-2 Torulene cleavage oxygenase Catalyzes the oxidative cleavage of torulene to form β-apo-4′-carotenal. nih.govmdpi.comscienceopen.com
carD ylo-1 Aldehyde dehydrogenase Oxidizes β-apo-4′-carotenal to the final product, this compound. nih.govmdpi.comuniprot.org
ggs1 (Not specified) Geranylgeranyl pyrophosphate synthase Synthesizes GGPP, the precursor for the entire pathway. mdpi.comscispace.com

| carS | (Not specified) | RING-finger regulatory protein | A negative regulator (repressor) of carotenoid gene expression. | nih.govmdpi.commdpi.com |

Biological Roles and Physiological Significance of Neurosporaxanthin in Fungal Systems

Antioxidant Properties and Oxidative Stress Response

Neurosporaxanthin is a significant component of the fungal defense system against oxidative stress. nih.gov Fungi, like all aerobic organisms, are constantly exposed to reactive oxygen species (ROS) generated as byproducts of metabolic processes or from external environmental factors. This compound helps to neutralize these damaging molecules, thereby protecting cellular components from oxidative damage. researchgate.net The synthesis of this compound is itself a responsive mechanism; for instance, its production is induced in Neurospora crassa and Fusarium aquaeductuum when exposed to oxidative agents like hydrogen peroxide, underscoring its role in the oxidative stress response. nih.gov

Singlet oxygen (¹O₂) is a highly reactive, non-radical ROS that can cause significant damage to lipids, proteins, and DNA. Carotenoids, including this compound, are exceptionally efficient quenchers of singlet oxygen. nih.gov The process occurs primarily through a physical quenching mechanism, which involves the transfer of energy from the excited singlet oxygen molecule to the carotenoid. mdpi.com This process converts singlet oxygen back to its harmless triplet ground state, while the this compound molecule absorbs the excess energy and dissipates it as heat, returning to its ground state without being chemically altered. mdpi.comnih.gov

This compound demonstrates significant capacity for scavenging a variety of free radicals. nih.govnih.gov Research comparing this compound-rich and this compound-poor fungal extracts has shown that the presence of this pigment substantially enhances antioxidant capacity. nih.govnih.gov The extended polyene chain characteristic of carotenoids is central to this function, allowing this compound to effectively neutralize free radicals through several mechanisms, including radical adduct formation, electron transfer, and hydrogen atom transfer. mdpi.com In these processes, the this compound molecule can donate an electron or a hydrogen atom to stabilize a free radical, or the radical can add across one of the double bonds in the polyene chain.

Table 1: Documented Antioxidant Activities of this compound
Reactive SpeciesActivity TypeObserved EffectReference
Singlet Oxygen (¹O₂)QuenchingExhibits high quenching activity in organic solvents, as demonstrated in Singlet Oxygen Absorption Capacity (SOAC) assays. nih.govresearchgate.net
Free RadicalsScavengingEffectively scavenges various free radicals in both aqueous solutions and liposome (B1194612) systems. nih.govnih.govresearchgate.net
Hydroxyl Radicals (HO•)ScavengingShows scavenging activity against hydroxyl radicals in liposomes. researchgate.net

By efficiently neutralizing various ROS, this compound plays a vital role in maintaining cellular redox homeostasis in fungi. nih.gov Redox homeostasis is the delicate balance between the production of ROS and their removal by antioxidant systems. An imbalance in favor of ROS leads to oxidative stress, which can cause widespread cellular damage. The presence of this compound provides a robust defense that helps preserve this balance. nih.govmdpi.com Evidence for this role comes from studies showing that fungal mutants with impaired superoxide (B77818) dismutase, an important antioxidant enzyme, accumulate higher levels of carotenoids when illuminated, suggesting a compensatory protective mechanism. nih.gov This indicates that this compound is an integral part of the complex network of antioxidant defenses that allow fungi to survive in oxygen-rich environments.

Photoprotective Functions against Ultraviolet Radiation Damage in Fungi

Fungi are often exposed to sunlight and the accompanying ultraviolet (UV) radiation, which can cause cellular damage through direct effects on DNA and by generating ROS. nih.govnih.gov Carotenoids, including this compound, provide crucial photoprotection. nih.gov Studies conducted with the this compound-producing fungus Neurospora crassa have demonstrated that carotenogenic strains exhibit greater resistance to cell death induced by both visible and UV light compared to non-pigmented mutant strains. nih.gov

The primary photoprotective mechanism of this compound involves the physical absorption of light energy, particularly in the blue and UV-A regions of the spectrum. This absorbed energy is then safely dissipated. Furthermore, its potent antioxidant capabilities allow it to quench singlet oxygen and scavenge free radicals that are generated as a result of photosensitized reactions within the cell, thereby preventing secondary oxidative damage. nih.gov The importance of this function is highlighted by the fact that in many fungi, the synthesis of carotenoids like this compound is upregulated in response to light exposure. researchgate.net

Contributions to Fungal Development and Adaptation

This compound is not only a protective agent but also a key factor in fungal development and adaptation to diverse environmental conditions. Its role in pigmentation is directly linked to the fitness and survival of fungal structures, particularly reproductive spores.

The characteristic orange color of fungi like Neurospora crassa and Fusarium fujikuroi is primarily due to the accumulation of this compound. nih.govmdpi.com This pigmentation is particularly concentrated in the airborne asexual spores, known as conidia. nih.govmdpi.com The accumulation of this compound in these structures is a strategic adaptation for survival and dispersal. Conidia are often exposed to harsh environmental conditions, including UV radiation and oxidative stress, during their dispersal and germination phases. The dense pigmentation provided by this compound serves as a protective shield, enhancing the durability and viability of the spores.

The process of conidiogenesis (spore formation) itself is often linked to environmental cues like light, which also stimulates this compound biosynthesis. This coordinated regulation ensures that the spores are equipped with this protective pigment as they are produced. Therefore, this compound's role extends beyond passive coloration; it is an active contributor to the reproductive success and adaptive capabilities of the fungus, enabling it to thrive in challenging and light-exposed terrestrial environments. researchgate.net

Ecological Adaptation and Environmental Resilience

This compound plays a crucial role in the ability of fungi to adapt to and survive in challenging ecological niches. Its primary function in this context is to act as a protective agent against various environmental stressors, most notably oxidative stress and photodamage. This resilience is critical for fungi that are exposed to sunlight and fluctuating oxygen levels in their natural habitats. nih.govmdpi.com

The production of this compound and other carotenoids is often a direct response to environmental triggers. nih.gov For instance, the synthesis of this pigment is significantly induced in fungi such as Fusarium aquaeductuum and Neurospora crassa when they are exposed to oxidative agents like hydrogen peroxide. mdpi.comnih.gov Similarly, exposing N. crassa to high concentrations of oxygen has been shown to increase the expression of genes involved in the carotenoid synthesis pathway by as much as fivefold. nih.gov This upregulation underscores the compound's importance in cellular defense mechanisms, allowing the fungi to neutralize harmful reactive oxygen species (ROS) and maintain cellular integrity.

The protective capabilities of this compound are rooted in its chemical structure, which allows it to function as a potent antioxidant. nih.govnih.gov It effectively scavenges free radicals and quenches singlet oxygen, two major types of ROS that can cause extensive damage to cellular components. mdpi.comnih.gov The antioxidant efficacy of this compound has been demonstrated in comparative studies using fungal extracts. Research on Fusarium fujikuroi showed that extracts rich in this compound exhibited significantly higher antioxidant capacity than extracts with low concentrations of the pigment. nih.govresearchgate.net

Research Findings on the Antioxidant Activity of this compound

Detailed laboratory analyses have quantified the antioxidant power of this compound. In vitro assays consistently demonstrate its superior ability to neutralize damaging oxidants compared to baseline cellular extracts.

Assay TypeSampleFindingSource
Singlet Oxygen Absorption Capacity (SOAC) This compound-rich extracts vs. This compound-poor extractsThe extracts rich in this compound showed a markedly higher capacity to quench singlet oxygen in an organic solvent environment. nih.gov
Free Radical Scavenging (Aqueous Solution) This compound-rich extracts vs. This compound-poor extractsThe this compound-rich extracts displayed superior scavenging activity against various free radicals in aqueous solutions. nih.govresearchgate.net
Free Radical Scavenging (Liposomes) This compound-rich extracts vs. This compound-poor extractsIn a lipid environment mimicking cell membranes, the this compound-rich extracts were more effective at scavenging free radicals. nih.govresearchgate.net

Beyond its role in combating chemical oxidative stress, this compound provides essential photoprotection. Fungi containing this pigment, such as Neurospora crassa, show greater resistance to cell death caused by both visible and UV radiation. nih.gov This protective effect is vital for the survival of fungal spores and mycelia that are frequently exposed to direct sunlight, which can otherwise lead to lethal photooxidative damage. nih.govnih.gov The accumulation of this compound, particularly in airborne spores, provides the intense orange pigmentation characteristic of fungi like N. crassa and is a key component of their environmental resilience. nih.gov

Diversity of Neurosporaxanthin Producing Organisms and Comparative Metabolism

Predominant Fungal Genera and Species (e.g., Neurospora, Fusarium)

The primary producers of neurosporaxanthin belong to the phylum Ascomycota, with the genera Neurospora and Fusarium being the most studied. researchgate.netnih.gov

Neurospora : This genus is a classic model for studying carotenogenesis. Species known to produce this compound include N. crassa , N. sitophila , N. tetrasperma , N. discreta , and N. intermedia . smujo.idnih.govplos.org In N. crassa, the pigment accumulates noticeably in the airborne spores, known as conidia, giving the cultures their characteristic vibrant orange color. nih.gov

Fusarium : Several species within this genus are also prominent this compound producers. These include F. fujikuroi , the agent causing "bakanae" disease in rice, as well as F. oxysporum and F. aquaeductuum . nih.govscienceopen.com F. fujikuroi has emerged as a significant model organism for investigating the biosynthetic pathway of this compound due to its industrial relevance and genetic tractability. nih.gov

Beyond these two main genera, this compound has been identified in a few other fungi, such as species of Verticillium and Podospora . nih.gov Some reports also suggest its production by fungi in the genera Aspergillus and Penicillium, and even in the nocardioform actinomycete bacterium, Rhodococcus ruber, isolated from a marine environment. nih.gov

Interactive Table of this compound-Producing Organisms

Global Distribution and Strain-Specific Variation in this compound Accumulation

The organisms that produce this compound are found across diverse environments globally. Neurospora species, for instance, are widespread, particularly in tropical and subtropical regions where they are often found on vegetation after fires. smujo.idnih.gov A study of Neurospora populations across Spain, from the mainland to the Canary Islands, revealed a fascinating link between geography and pigment production. nih.gov

There is significant variation in this compound accumulation, not only between different species but also among strains of the same species.

Geographic and Species Variation : Research has demonstrated a correlation between the latitude of origin and the amount of carotenoids accumulated by Neurospora species. researchgate.netnih.gov Strains isolated from lower latitudes, which receive higher levels of UV radiation, tend to produce more carotenoids. nih.gov For example, wild isolates of N. crassa from the Canary Islands (lower latitude) accumulated an average of 160.7 µg/g dry mass, whereas those from Seville (higher latitude) produced 108.6 µg/g. nih.gov Furthermore, different species show inherently different capacities for accumulation; N. crassa is a high-level accumulator (averaging 141.1 µg/g) compared to N. discreta, which produces significantly less (averaging 22.7 µg/g). nih.gov

Strain and Mutation-Specific Variation : In Fusarium fujikuroi, wild-type strains typically produce modest amounts of this compound, around 0.1–0.2 mg/g of the total carotenoid mixture. nih.gov However, through mutagenesis, researchers have developed "overproducing" strains. Mutants in the carS regulatory gene, for example, exhibit an upregulated biosynthetic pathway. nih.govmdpi.com Under optimized culture conditions, such as nitrogen starvation, these carS mutants of F. fujikuroi can achieve this compound yields as high as 8.3 mg/g dry mass. nih.gov

Interactive Table of this compound Accumulation

Comparative Analysis with Other Major Fungal Carotenoids

Fungal carotenoid pathways, while less varied than those in plants, show fascinating diversification leading to compounds like this compound, beta-carotene (B85742), torulene (B1238558), and astaxanthin (B1665798). nih.gov

Shared and Divergent Biosynthetic Routes with Beta-Carotene, Torulene, and Astaxanthin

The biosynthesis of all major fungal carotenoids begins with the universal C5 isoprenoid precursor, isopentenyl diphosphate (B83284) (IPP), generated via the mevalonate (B85504) pathway. scienceopen.com Sequential additions of IPP lead to the C20 molecule geranylgeranyl pyrophosphate (GGPP). From here, the pathways diverge.

Shared Initial Steps : The first committed step in carotenogenesis is the condensation of two GGPP molecules to form the colorless C40 carotenoid, phytoene (B131915). This is followed by a series of desaturation reactions, catalyzed by a phytoene desaturase, to produce neurosporene (B1235373) and then lycopene (B16060). researchgate.net

Point of Divergence - Lycopene/Neurosporene :

This compound and Torulene Pathway : In Neurospora and Fusarium, the phytoene desaturase (AL-1 in N. crassa, CarB in F. fujikuroi) performs an additional fifth desaturation step, converting γ-carotene to torulene. mdpi.comresearchgate.net Torulene is the direct precursor to this compound. It is cleaved by a specific carotenoid oxygenase (CAO-2 in N. crassa, CarT in F. fujikuroi) to yield the C35 aldehyde, β-apo-4'-carotenal. nih.govresearchgate.net This aldehyde is then oxidized by an aldehyde dehydrogenase (YLO-1 in N. crassa, CarD in F. fujikuroi) to form the final product, this compound. researchgate.net Torulene itself can accumulate as a major carotenoid in other fungi, such as those in the genus Rhodotorula.

Beta-Carotene Pathway : This pathway does not involve the fifth desaturation step to torulene. Instead, lycopene undergoes two cyclization reactions, catalyzed by a lycopene cyclase (part of the bifunctional AL-2/CarRA enzyme), to form the bicyclic β-carotene. mdpi.com This is the primary carotenoid in fungi like Phycomyces blakesleeanus and Blakeslea trispora. nih.gov

Astaxanthin Pathway : This pathway is an extension of the β-carotene route. In the yeast Xanthophyllomyces dendrorhous, β-carotene is used as a substrate for further modifications. nih.govmdpi.com A specialized enzyme, astaxanthin synthase, introduces hydroxyl and keto groups onto the β-ionone rings of β-carotene to produce astaxanthin. researchgate.netoup.com

Evolution of Carotenoid Diversity in Fungi

The diversity of fungal carotenoids arose from a conserved core pathway through gene duplication, divergence, and possibly horizontal gene transfer. nih.govoup.com Fungi inherited the capacity for carotenoid biosynthesis from an ancient common ancestor, initially producing C40 carotenes like β-carotene. nih.gov

The evolution of specialized enzymes was critical for diversification. A key evolutionary event was the emergence and specialization of carotenoid cleavage oxygenases (CCOs). The CCOs (CAO-2/CarT) found in Neurospora and Fusarium evolved to specifically cleave torulene, creating the C35 apocarotenoid pathway leading to this compound. nih.govresearchgate.net This is distinct from the CCOs in other fungi that cleave β-carotene to produce retinal (for light-sensing) or other apocarotenoids involved in signaling, such as trisporic acid. nih.gov

The functional divergence of enzymes like phytoene desaturase also played a crucial role. The acquisition of a five-step desaturase in the lineage leading to Neurospora and Fusarium enabled the production of torulene, the essential precursor for this compound, thereby separating this pathway from the four-step desaturation that leads primarily to lycopene and β-carotene in other fungi like the Mucorales. mdpi.com

This metabolic diversification is likely an adaptive response to different environmental pressures. The strong correlation between this compound accumulation and latitude in Neurospora suggests that this specific carotenoid provides a significant photoprotective advantage against UV radiation, driving the selection and maintenance of its biosynthetic pathway in fungi inhabiting sun-exposed niches. researchgate.netnih.gov

Table of Compounds Mentioned

Advanced Methodologies for Neurosporaxanthin Research

Chromatographic Techniques for Separation and Quantitative Analysis (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of neurosporaxanthin from complex biological matrices. wikipedia.org Due to the inherent differences in polarity between the acidic this compound and its neutral carotenoid precursors, specialized HPLC methods have been developed. springernature.com

Reverse-phase HPLC (RP-HPLC) is the most widely employed method. wikipedia.orgnih.gov This technique utilizes a non-polar stationary phase, typically a C18 column, and a polar mobile phase. wikipedia.org The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. More hydrophobic compounds, like the carotene precursors, are retained longer on the column, while the more polar this compound elutes earlier. wikipedia.org

A simple and efficient HPLC methodology allows for the simultaneous separation of this compound and its precursors in a single run. springernature.com This is crucial for monitoring the abundance of this compound under various experimental conditions and for assessing the relative proportions of its biosynthetic intermediates. springernature.com For instance, in a study analyzing carotenoids in Fusarium fujikuroi strain SG39, HPLC analysis revealed that this compound was the major carotenoid, accounting for 88.7% of the total peak area. researchgate.netnih.gov

The use of a photodiode array (DAD) detector in conjunction with HPLC (HPLC-DAD) provides spectral information for each separated peak, aiding in compound identification. nih.gov The characteristic absorption spectrum of this compound can be used for its specific detection and quantification.

Table 1: HPLC Retention Times of this compound and its Precursors in F. fujikuroi

Data sourced from a study on carotenoids accumulated in the SG39 strain of F. fujikuroi. researchgate.netnih.gov

Spectrophotometric Characterization and Modeling of Optical Properties

Spectrophotometry is a fundamental technique for the characterization and quantification of this compound. The extended conjugated polyene system in its molecular structure gives rise to a characteristic ultraviolet-visible (UV-Vis) absorption spectrum. This spectrum typically displays well-defined absorption maxima, which are instrumental in differentiating this compound from other carotenoids and apocarotenoids.

In light petroleum ether, this compound exhibits a maximum absorption around 477 nm. Purified this compound shows characteristic absorption maxima at 475 and 502 nm. researchgate.net These specific wavelength positions and the relative intensities of the absorption peaks provide a basis for its identification and quantitative analysis. Spectrophotometric measurements are often recorded between 350 to 650 nm to capture the full absorption profile. nih.govmdpi.com

Online UV-Vis absorption spectra acquired during HPLC analysis serve as an additional tool for confirming the identity of this compound through spectral matching. Furthermore, mass spectrometry analysis, often coupled with liquid chromatography (LC-MS/MS), confirms the molecular composition and structural features by providing accurate mass determination and fragmentation patterns. High-resolution time-of-flight mass spectrometry has confirmed the molecular weight of this compound to be approximately 498.35 g/mol , consistent with its molecular formula C₃₅H₄₆O₂.

Genetic Engineering Strategies for Pathway Elucidation and Functional Analysis

Genetic engineering has been pivotal in elucidating the biosynthetic pathway of this compound and in analyzing the function of the involved genes. oup.com The primary fungal models for these studies are Neurospora crassa and Fusarium fujikuroi, as all the genes and enzymes in their similar carotenoid pathways have been identified. springernature.comnih.gov

Key genes in the this compound biosynthetic pathway include carRA, carB, carT, and carD, which encode a bifunctional cyclase/phytoene (B131915) synthase, a desaturase, a torulene-cleaving dioxygenase, and an aldehyde dehydrogenase, respectively. nih.gov Targeted gene knockout and mutation studies have been instrumental in defining the roles of these genes. For example, a point mutation in the carB gene (phytoene desaturase) in F. fujikuroi was shown to impair the fifth desaturation step, leading to the accumulation of γ-carotene and β-carotene. researchgate.net

Researchers have also investigated the function of the al-2 gene in N. crassa, which encodes a bifunctional protein with phytoene synthase and cyclase domains. nih.govplos.org Analysis of various al-2 mutant alleles has provided insights into the functional independence and interplay of these two domains. nih.gov

Furthermore, genetic manipulation has been employed to enhance this compound production. Mutants of the carS gene in F. fujikuroi, which acts as a repressor of carotenoid biosynthesis, exhibit significantly upregulated expression of the this compound pathway genes, leading to increased yields. nih.govmdpi.commdpi.com Controlling the expression of carS using systems like the Tet-on system has confirmed its role as a negative regulator. mdpi.com These genetic strategies not only clarify the biosynthetic pathway but also pave the way for developing microbial strains for the overproduction of this compound. oup.com

Table 2: Key Genes in this compound Biosynthesis

This table summarizes the primary genes and their functions in the this compound biosynthetic pathway in Fusarium and Neurospora species. nih.govresearchgate.netmdpi.comfgsc.net

Applications of High-Throughput Omics Technologies (e.g., Genomics, Transcriptomics)

High-throughput omics technologies, such as genomics and transcriptomics, offer a systems-level understanding of the biological processes governing this compound production. nih.govmdpi.com These powerful tools enable the simultaneous investigation of thousands of genes, proteins, and metabolites, providing a comprehensive view of cellular responses to various stimuli. nih.gov

Transcriptomics, particularly RNA-sequencing (RNA-seq), has been extensively used to study the regulation of the this compound biosynthetic pathway. nih.gov For example, comparative transcriptomic analyses in Fusarium have unveiled the interactions between the regulatory protein CarS and the light response. nih.gov These studies have shown that light stimulates the transcription of most of the structural genes in the carotenoid pathway, and that in carS mutants, the expression of these genes is enhanced regardless of illumination. nih.gov

Genomic analyses, including the sequencing of entire fungal genomes, have facilitated the identification and annotation of all the genes involved in this compound biosynthesis. researchgate.net The availability of high-quality genome maps allows for systematic gene knockout studies to determine the function of novel proteins. fgsc.net

The integration of multi-omics data, combining genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of the molecular intricacies of this compound production. frontiersin.orgresearchgate.net This integrated approach is crucial for identifying new regulatory elements and for developing strategies for the metabolic engineering of fungi to enhance the yield of this valuable carotenoid. mdpi.com

Biotechnological Approaches for Enhanced Neurosporaxanthin Production

Strain Improvement Through Mutagenesis and Directed Evolution

Strain improvement is a foundational strategy in industrial microbiology to enhance the production of desired compounds. Mutagenesis and directed evolution are powerful tools employed to introduce genetic diversity and select for strains with superior neurosporaxanthin accumulation.

Mutagenesis, encompassing both physical and chemical methods, is routinely used to generate random mutations within a microbial population publicationslist.orgnih.gov. Physical mutagens, such as ultraviolet (UV) light, alpha (α)-rays, beta (β)-rays, gamma (γ)-rays, and X-rays, induce changes in the genetic material nih.gov. Chemical mutagens, including alkylating agents, base analogs, and certain antibiotics, also lead to genetic alterations nih.gov. More recently, advanced techniques like atmospheric and room temperature plasma (ARTP) and heavy ion irradiation have been explored for their efficiency in generating beneficial mutations in industrial microorganisms nih.gov.

Directed evolution, a laboratory-based process, mimics natural selection on a shorter timescale, allowing for the rapid selection of biomolecules or strains with improved properties nih.gov. This approach involves two main steps: genetic diversification (library generation) and the isolation of variants with desired characteristics nih.gov. Adaptive evolution, also known as adaptive laboratory evolution or whole-cell directed evolution, is a specific form of directed evolution where microbial populations are continuously propagated under selective pressure. This process allows fitter mutants, arising from random mutations during DNA replication, to increase in frequency publicationslist.org. Combining adaptive evolution with random mutagenesis can further amplify genetic diversity, leading to more robust strain improvements publicationslist.org.

In the context of this compound production, Fusarium fujikuroi has been a key subject of strain improvement efforts. Mutants affected in the regulatory gene carS, obtained through mutagenesis, have demonstrated an upregulated this compound pathway, leading to overproduction of the carotenoid lipidmaps.orgnih.gov. These carS mutants are capable of producing deep-pigmented mycelia, indicating high this compound content nih.gov.

Metabolic Engineering for Pathway Optimization and Yield Enhancement

Metabolic engineering is a systematic approach that utilizes recombinant DNA technology to redesign and optimize cellular metabolic pathways, aiming to enhance the production of target compounds researchgate.netuni.lu. For this compound, this involves precise modifications to the intricate carotenoid biosynthesis pathway.

The this compound biosynthesis pathway in fungi like Neurospora crassa and Fusarium fujikuroi involves several key enzymatic steps. Precursors such as isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (B83284) (DMAPP) are channeled through the mevalonate (B85504) pathway (MVP) to form geranylgeranyl pyrophosphate (GGPP). This is followed by a series of reactions involving enzymes like phytoene (B131915) synthase (AL-3), phytoene desaturase (AL-2), lycopene (B16060) cyclase/phytoene synthase (AL-1), carotenoid oxygenase (CAO-2), and aldehyde dehydrogenase (YLO-1/CarD), which ultimately lead to this compound wikidata.orgfishersci.canih.govwikidata.orglipidmaps.org.

Metabolic engineering strategies often focus on increasing the availability of precursors or enhancing the activity of rate-limiting enzymes within the pathway researchgate.netnih.gov. In Neurospora crassa, efforts have been made to increase the supply of IPP and DMAPP by overexpressing genes involved in channeling carbon sources into the mevalonate pathway wikipedia.org. Specifically, the overexpression of xylulose-5-phosphate phosphoketolase (XPK), phosphotransacetylase (PTA), and NADH-specific-3-hydroxy-3-methyl glutaryl coenzyme A reductase (HMGR), either individually, as fused proteins, or in combination, has been shown to significantly boost carotenoid synthesis wikipedia.org.

Research findings illustrate the impact of these metabolic engineering approaches on this compound (NX) and neutral carotenoid (NC) titers in N. crassa wikipedia.org:

Strain TypeThis compound (NX) Titer (mg/g DW)Neutral Carotenoids (NC) Titer (mg/g DW)
Wild-type1.54 wikipedia.org0.8 wikipedia.org
Engineered (Single Gene Expression)Up to 4.5 (XPK, PTA, or HMGR) wikipedia.orgUp to 1.7 (XPK, PTA, or HMGR) wikipedia.org
Engineered (Fused Gene Expression)Up to 4.5 (PTA:HMGR or XPK:HMGR) wikipedia.orgUp to 1.7 (PTA:HMGR or XPK:HMGR) wikipedia.org
Engineered (Combined Gene Expression)Up to 4.5 (PTA with fused XPK:HMGR) wikipedia.orgUp to 1.7 (PTA with fused XPK:HMGR) wikipedia.org

This data indicates a substantial increase in this compound production in engineered strains compared to the wild-type, highlighting the effectiveness of optimizing the mevalonate pathway through genetic manipulation wikipedia.org. Pathway redirection, achieved by overexpressing key enzymes, knocking out competing pathways, or introducing novel biosynthetic routes, is another powerful metabolic engineering tool lipidmaps.org. Gene attenuation, which precisely regulates gene expression without complete elimination, is also crucial for optimizing metabolic fluxes and improving target metabolite yields researchgate.net.

Development of Optimized Fermentation and Cultivation Strategies

Beyond genetic modifications, optimizing fermentation and cultivation conditions is critical for maximizing this compound production. Culture conditions, including media composition, temperature, pH, and aeration, significantly influence the yield of this xanthophyll in fungi fishersci.cauni.lu.

For Fusarium fujikuroi, specific media formulations have been developed to enhance this compound accumulation. An optimized medium for high production contained 80 g/L sucrose, 0.5 g/L NH4NO3, 2.4 g/L KH2PO4, 1 g/L MgSO4·7H2O, and microelements nih.gov. Nitrogen starvation has been identified as a stimulatory factor for carotenoid biosynthesis in F. fujikuroi lipidmaps.orgnih.gov. Studies showed that carotenoid production decreased when the ammonium (B1175870) nitrate (B79036) (NH4NO3) concentration exceeded 1 g/L, although biomass decreased below 2 g/L, indicating a delicate balance for optimal production nih.gov.

For Neurospora sitophila, another this compound producer, optimal incubation conditions include high humidity (70-90%), a temperature range of 25-30°C, and aerobic conditions, with a pH between 4.5 and 6.5 nih.gov. This fungus also exhibits the ability to utilize lignocellulosic biomass, such as corn cob, as a sustainable substrate for carotenoid production nih.gov. Research on N. sitophila using corn cob as a substrate found that an optimal fermentation time of up to 9 days yielded the highest carotenoid concentration, reaching 31.79 ppm nih.gov.

The use of bioreactors with precisely controlled cultivation parameters, including carbon and nitrogen sources, C/N ratio, and aeration rates, further facilitates increased microbial metabolite synthesis yield uni.lu. These optimized fermentation strategies, combined with genetically improved strains, form a comprehensive approach to enhance this compound production for biotechnological applications.

Q & A

Q. What are the primary microbial sources of Neurosporaxanthin, and how can they be optimally cultured for extraction?

this compound is predominantly biosynthesized by the fungi Neurospora crassa and N. sitophila . To culture these strains:

  • Use Vogel’s minimal medium supplemented with carbon sources like glucose or sucrose.
  • Maintain cultures at 25–30°C under light exposure to stimulate carotenoid production.
  • Optimize pH (5.5–6.5) and aeration to enhance biomass yield.
  • Extract carotenoids via solvent-based methods (e.g., acetone or methanol) followed by purification using column chromatography. Validate purity with spectrophotometric absorbance ratios (e.g., A₄₅₀/A₄₇₀) .

Q. What analytical techniques are most effective for quantifying this compound in complex biological matrices?

  • High-Performance Liquid Chromatography (HPLC) with C18 reverse-phase columns and UV-Vis detection (λ = 450 nm) provides precise quantification .
  • Mass Spectrometry (LC-MS/MS) confirms molecular identity and distinguishes this compound from structurally similar carotenoids.
  • Normalize concentrations to dry biomass weight and include internal standards (e.g., β-apo-8′-carotenal) to correct for extraction efficiency .

Q. How do environmental factors influence this compound biosynthesis in native fungal hosts?

  • Light : Blue light receptors (e.g., White Collar-1) upregulate carotenoid gene clusters (e.g., al-1, al-2).
  • Oxidative Stress : Reactive oxygen species (ROS) induce carotenoid production as antioxidants. Use H₂O₂ exposure to simulate stress conditions.
  • Nutrient Limitation : Nitrogen starvation triggers secondary metabolite synthesis. Monitor via transcriptomic analysis (RNA-seq) of carotenogenic genes .

Advanced Research Questions

Q. What genetic engineering strategies enhance this compound yield in non-native microbial hosts?

  • Heterologous Expression : Clone the al-1 (phytoene synthase) and al-2 (carotenoid desaturase) genes into Saccharomyces cerevisiae or E. coli. Use strong promoters (e.g., T7 or GAL1) for overexpression.
  • Metabolic Engineering : Redirect carbon flux toward acetyl-CoA via CRISPR/Cas9-mediated knockout of competing pathways (e.g., lipid biosynthesis).
  • Co-Culturing : Pair engineered hosts with cross-feeding microbes to supply precursors (e.g., geranylgeranyl pyrophosphate) .

Q. How can contradictory findings regarding the antioxidant mechanisms of this compound be systematically addressed?

  • Comparative Assays : Replicate studies using standardized ROS assays (e.g., DPPH radical scavenging vs. lipid peroxidation inhibition) under identical conditions (pH, temperature, solvent systems).
  • Structural Analysis : Investigate isomer-specific activity via NMR to determine if geometric configuration (e.g., cis vs. trans) affects antioxidant capacity.
  • In Vivo Models : Use N. crassa mutants deficient in carotenoid synthesis to isolate this compound’s role from other antioxidants .

Q. What experimental designs are critical for validating this compound’s role in fungal photoprotection?

  • Controlled Light Exposure : Compare survival rates of wild-type vs. carotenoid-deficient mutants under UV and visible light stress.
  • ROS Quantification : Measure intracellular ROS levels (e.g., using H₂DCFDA fluorescence) in this compound-producing vs. non-producing strains.
  • Transcriptomic Profiling : Identify light-responsive genes co-regulated with carotenoid biosynthesis pathways using time-course RNA-seq .

Q. How should researchers approach data reproducibility challenges in this compound studies?

  • Detailed Method Reporting : Document strain genotypes, culture conditions, and extraction protocols in Supplementary Information (SI) to enable replication .
  • Open Data Practices : Deposit raw chromatograms, spectral data, and sequencing reads in public repositories (e.g., NCBI, Zenodo).
  • Inter-Lab Collaborations : Conduct multi-center validation studies to isolate technique-dependent variability .

Methodological Considerations

  • Literature Review : Use specialized databases (e.g., PubMed, SciFinder) and backward/forward citation tracking to identify seminal studies and unresolved controversies .
  • Data Interpretation : Apply statistical models (e.g., ANOVA with post-hoc tests) to distinguish biological significance from technical noise. Report effect sizes and confidence intervals .
  • Ethical Compliance : For studies involving genetic modification, adhere to institutional biosafety protocols and disclose conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.